molecular formula C10H12O6 B1230539 8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid

8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid

Cat. No.: B1230539
M. Wt: 228.2 g/mol
InChI Key: KRZHNRULRHECRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid is a dicarboxylic acid comprising 8-hydroxy-2-oxabicyclo[3.3.1]non-6-ene having carboxy groups placed at the 3- and 5-positions. It is a dicarboxylic acid and a bridged compound. It is a conjugate acid of an 8-hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylate.

Scientific Research Applications

Thermal Rearrangement

The thermal rearrangement of related bicyclic acids, such as 2-oxabicyclo[2.2.2]oct-5-eno-3-carboxylic acids, has been studied. This rearrangement can result in the formation of stereoisomeric γ-lactones, which are useful in various chemical syntheses (Achmatowicz, Jurczak, & Pyrek, 1976).

Intramolecular Ring-Opening Reactions

Intramolecular bromonium ion-assisted epoxide ring-opening reactions in structures like 9-oxabicyclo[6.1.0]non-4-ene demonstrate the versatility of these compounds in organic synthesis. This process involves stereospecific, nonregioselective capture with external nucleophiles, leading to novel bicyclic ethers (Bonney, Braddock, White, & Yaqoob, 2011).

Synthesis of Polyhydroxylated Derivatives

The synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes demonstrates the potential of these compounds as building blocks for bioactive molecules. Such structures, being close to molecules with antitumor and glycosidase inhibitor activities, highlight the biomedical relevance of these compounds (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).

Synthesis of Prostaglandin Intermediates

Compounds like 2-oxabicyclo[3.3.0]oct-7-en-3-one have been synthesized as intermediates in the production of prostaglandins, indicating the relevance of these compounds in pharmaceutical synthesis (Marotta, Righi, & Rosini, 2000).

Synthesis of Highly Substituted 8-Oxabicyclo[3.2.1]octanes and 2,7-Dioxatricyclo[4.2.1.03,8]nonanes

The creation of these complex structures demonstrates the utility of bicyclic acids in forming compounds that are useful in the synthesis of molecules with potential biological activity (Khlevin et al., 2012).

Crystal and Molecular Structure Analysis

The study of the crystal and molecular structure of similar compounds, such as 8-carboxy-1-hydroxy-2-oxobicyclo[3,2,2]non-6-ene-9,4-carbolactone, contributes to our understanding of the structural properties of these acids, which is crucial for their application in various fields of chemistry (Pointer, Wilford, & Chui, 1971).

Synthesis of Bicyclic Lactone and Aromatic Compounds

The transformation of bicyclic compounds under acid catalysis, leading to a variety of structures including bicyclic lactones and aromatic compounds, showcases the chemical versatility and potential for diverse synthetic applications (Koval’skaya, Kozlov, Novikova, & Shavyrin, 2004).

Observation of Stable Carbocation in Consecutive Criegee Rearrangement

This study illustrates the complex chemical behavior of similar bicyclic compounds, further emphasizing their potential in sophisticated chemical syntheses (Krasutsky, Kolomitsyn, Kiprof, Carlson, & Fokin, 2000).

Properties

Molecular Formula

C10H12O6

Molecular Weight

228.2 g/mol

IUPAC Name

8-hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid

InChI

InChI=1S/C10H12O6/c11-5-1-2-10(9(14)15)3-6(5)16-7(4-10)8(12)13/h1-2,5-7,11H,3-4H2,(H,12,13)(H,14,15)

InChI Key

KRZHNRULRHECRF-UHFFFAOYSA-N

SMILES

C1C2C(C=CC1(CC(O2)C(=O)O)C(=O)O)O

Canonical SMILES

C1C2C(C=CC1(CC(O2)C(=O)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid
Reactant of Route 2
8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid
Reactant of Route 3
8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid
Reactant of Route 4
8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid
Reactant of Route 5
8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid
Reactant of Route 6
8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid

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